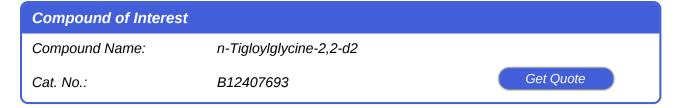


An In-depth Technical Guide to n-Tigloylglycine-2,2-d2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **n-Tigloylglycine-2,2-d2**, a deuterated isotopologue of n-Tigloylglycine. This document details its chemical structure, physicochemical properties, and its role as a metabolite in the context of isoleucine catabolism. Furthermore, it outlines a detailed experimental protocol for its synthesis and its involvement in relevant biological pathways, supported by quantitative data and visual diagrams to facilitate understanding and application in research and drug development.

Core Compound Details

n-Tigloylglycine-2,2-d2 is a stable isotope-labeled form of N-Tigloylglycine, an acyl glycine that serves as a biomarker for certain metabolic disorders.[1] The deuterium labeling at the 2,2-position of the glycine moiety makes it a valuable internal standard for mass spectrometry-based quantification of its unlabeled counterpart in biological samples.

Physicochemical Properties

The key quantitative data for **n-Tigloylglycine-2,2-d2** and its unlabeled form are summarized in the table below for easy comparison.



Property	n-Tigloylglycine-2,2-d2	n-Tigloylglycine (unlabeled)
Molecular Formula	C7H9D2NO3[1]	C7H11NO3[2][3]
Molecular Weight	159.18 g/mol [1][4]	157.17 g/mol [2][3]
Monoisotopic Mass	159.0864 Da[5]	157.0739 Da[2]
CAS Number	1219806-44-6[1][5]	35842-45-6[1][2]
IUPAC Name	2,2-dideuterio-2-(2-methylbut- 2-enoylamino)acetic acid[1][5]	2-(2-methylbut-2- enoylamino)acetic acid
Synonyms	N-trans-2-Methyl-2- butenoylglycine-d2, Tigloylaminoacetic Acid-d2, Tiglylglycine-d2[1]	N-Tigloylglycine, Tiglylglycine[3]
Purity (typical)	95% by HPLC; 98% atom D[1]	≥98%
Appearance	Solid[6]	Solid
Solubility	Soluble in Ethanol and PBS (pH 7.2), sparingly soluble in DMSO[6]	Data not available

Metabolic Significance

N-Tigloylglycine is an intermediate metabolite in the catabolism of the branched-chain amino acid isoleucine.[2][7][8] Elevated levels of tiglylglycine in urine are associated with several inborn errors of metabolism, including beta-ketothiolase deficiency and disorders of propionate metabolism.[1][2][7] It is also considered a potential marker for mitochondrial dysfunction.[7][9] The formation of N-acylglycines, such as tiglylglycine, is a mitochondrial detoxification process catalyzed by glycine N-acyltransferase, which conjugates acyl-CoA esters to glycine.[2]

Experimental Protocols Synthesis of n-Tigloylglycine-2,2-d2



The synthesis of **n-Tigloylglycine-2,2-d2** can be achieved through the acylation of glycine-2,2-d2 with tiglyl chloride or by coupling tiglic acid with glycine-2,2-d2 using a suitable coupling agent. A general protocol based on the synthesis of N-acylglycines is provided below.

Materials:

- Glycine-2,2-d2
- · Tiglic acid
- N,N'-Dicyclohexylcarbodiimide (DCC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dichloromethane (DCM)
- Anhydrous N,N-Dimethylformamide (DMF)
- Sodium bicarbonate (NaHCO₃) solution
- · Hydrochloric acid (HCl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

- Activation of Tiglic Acid:
 - Dissolve tiglic acid (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous DCM.
 - Cool the solution to 0°C in an ice bath.
 - Add N,N'-Dicyclohexylcarbodiimide (1.1 eq) to the solution and stir at 0°C for 30 minutes,
 then at room temperature for 4-6 hours.



 The formation of the NHS-ester of tiglic acid will occur, with dicyclohexylurea (DCU) precipitating as a white solid.

Coupling Reaction:

- Filter off the DCU precipitate and wash with a small amount of cold DCM.
- In a separate flask, dissolve glycine-2,2-d2 (1.0 eq) in a mixture of water and a suitable organic solvent like dioxane or DMF, with the addition of a base such as sodium bicarbonate to deprotonate the amino group.
- Slowly add the filtered solution of the activated tiglic acid (NHS-ester) to the glycine-2,2-d2 solution.
- Stir the reaction mixture at room temperature overnight.
- · Work-up and Purification:
 - Acidify the reaction mixture with a dilute HCl solution to a pH of ~2.
 - Extract the product into an organic solvent such as ethyl acetate.
 - Wash the organic layer sequentially with water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane) to yield pure n-Tigloylglycine-2,2-d2.

Characterization:

Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the molecular weight and deuterium incorporation.

Signaling Pathways and Logical Relationships







The metabolic pathway of isoleucine degradation leading to the formation of tiglylglycine is a key area of interest for researchers studying inborn errors of metabolism. An excess of certain metabolites due to enzymatic deficiencies can lead to their conjugation with glycine as a detoxification mechanism.

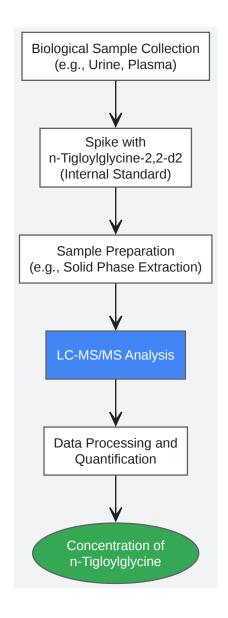
Caption: Isoleucine catabolism and **n-Tigloylglycine-2,2-d2** formation.

The diagram above illustrates the metabolic fate of isoleucine. Under normal physiological conditions, Tiglyl-CoA is further metabolized. However, in certain metabolic disorders, an accumulation of Tiglyl-CoA can lead to its conjugation with glycine (or its deuterated analogue in experimental settings) to form n-Tigloylglycine, which is then excreted.

Experimental Workflow for Quantification

The use of **n-Tigloylglycine-2,2-d2** as an internal standard is crucial for the accurate quantification of endogenous n-Tigloylglycine in biological matrices like urine or plasma.





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Caption: Workflow for n-Tigloylglycine quantification.

This workflow highlights the key steps in a typical quantitative analysis using a stable isotope-labeled internal standard. The addition of a known amount of **n-Tigloylglycine-2,2-d2** to the sample at an early stage allows for the correction of sample loss during preparation and variations in mass spectrometer response, leading to highly accurate and precise measurements.



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